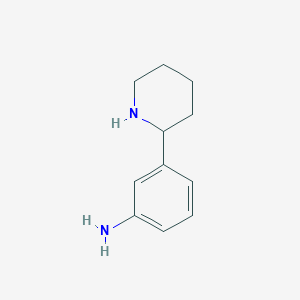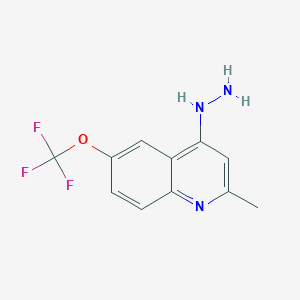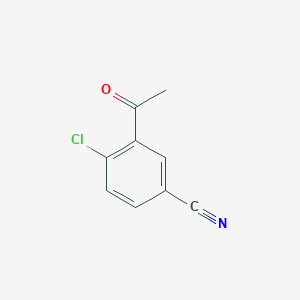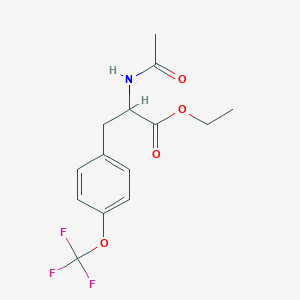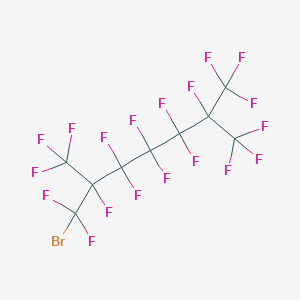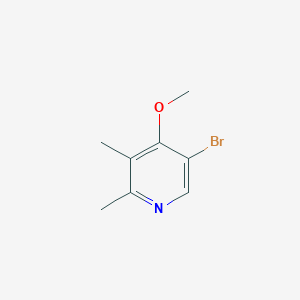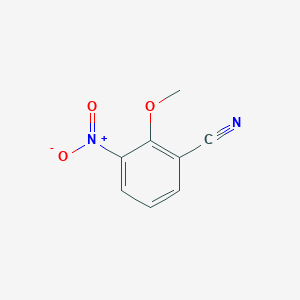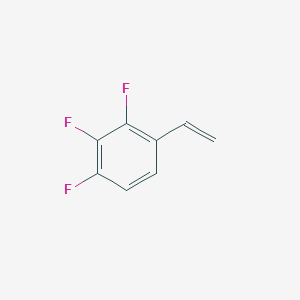
Tert-butyl cyanomethylpropylcarbamate
Overview
Description
Tert-butyl cyanomethylpropylcarbamate is a chemical compound with the CAS Number: 1247796-07-1 . It has a molecular weight of 198.27 and its IUPAC name is tert-butyl cyanomethyl (propyl)carbamate . The compound is typically stored at room temperature and appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for Tert-butyl cyanomethylpropylcarbamate is 1S/C10H18N2O2/c1-5-7-12 (8-6-11)9 (13)14-10 (2,3)4/h5,7-8H2,1-4H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
Tert-butyl cyanomethylpropylcarbamate is a white to yellow solid . It has a molecular weight of 198.27 .Scientific Research Applications
Chemical Synthesis
“Tert-butyl cyanomethylpropylcarbamate” is used in chemical synthesis . Its molecular weight is 198.27 and it has a linear formula of C10H18N2O2 .
Protecting Group for Carboxylic Acids
The tert-butyl ester group, which “Tert-butyl cyanomethylpropylcarbamate” belongs to, is widely used as a protecting group for carboxylic acids . This is due to its excellent stability against various nucleophiles and reducing agents, as well as its convenient deprotection under acidic conditions .
Protecting Group for Amino Acids
The tert-butyl ester group is frequently used as a protecting group for the carboxylic acid functionality of amino acids . This makes “Tert-butyl cyanomethylpropylcarbamate” potentially useful in peptide synthesis and other areas of biochemistry .
Tert-butylation of Carboxylic Acids and Alcohols
“Tert-butyl cyanomethylpropylcarbamate” can be used in the tert-butylation of carboxylic acids and alcohols . This reaction is simple, safe, and yields tert-butyl esters and ethers in high yields .
Electronic Communication Between Redox Units
The electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units is investigated . The insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV .
Material Science
“Tert-butyl cyanomethylpropylcarbamate” could potentially be used in material science, given its impact on the electronic properties of molecules .
Safety and Hazards
The safety information for Tert-butyl cyanomethylpropylcarbamate indicates that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling . It’s also recommended to use this compound only in a well-ventilated area .
Future Directions
While specific future directions for Tert-butyl cyanomethylpropylcarbamate are not available, the use of tert-butyl groups in synthetic organic chemistry is a promising area of research. For example, the non-directed catalytic hydroxylation of sterically congested primary C−H bonds is a novel approach that could be used in strategic synthetic planning for complex molecular architectures .
Mechanism of Action
Target of Action
Tert-butyl cyanomethylpropylcarbamate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Compounds with tert-butyl groups have been studied for their unique reactivity patterns . They are often used to implement steric congestion and conformational rigidity in organic and organometallic molecules . The interaction of Tert-butyl cyanomethylpropylcarbamate with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The tert-butyl group is known to have implications in various biosynthetic and biodegradation pathways . It is also used in the synthesis of complex molecular architectures
Pharmacokinetics
The compound’s molecular weight is 198.27 , which may influence its bioavailability.
Action Environment
The storage temperature for this compound is room temperature , suggesting that it is stable under normal environmental conditions
properties
IUPAC Name |
tert-butyl N-(cyanomethyl)-N-propylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-5-7-12(8-6-11)9(13)14-10(2,3)4/h5,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCOXTXNPJIWCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl cyanomethylpropylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



